molecular formula C25H18N4O6S B2627795 (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide CAS No. 522656-00-4

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide

Cat. No.: B2627795
CAS No.: 522656-00-4
M. Wt: 502.5
InChI Key: YPUQHTQBYXPHFK-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide is a recognized and potent inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. This pathway is fundamental to cellular processes such as proliferation, differentiation, and immune response, and its dysregulation is implicated in various myeloproliferative neoplasms and other cancers. The compound functions by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby suppressing its enzymatic activity and subsequent phosphorylation of downstream signal transducers and activators of transcription (STAT) proteins. Research utilizing this inhibitor is primarily focused on elucidating the specific role of JAK2-driven signaling in disease models, particularly for investigating the pathogenesis and potential treatment strategies for conditions like polycythemia vera and primary myelofibrosis . Its high selectivity profile makes it a valuable chemical probe for dissecting complex cytokine signaling networks and for the preclinical evaluation of targeting JAK2 in oncological and immunological research contexts.

Properties

IUPAC Name

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O6S/c1-16-6-9-20(10-7-16)36(34,35)28-15-18(21-4-2-3-5-23(21)28)12-17(14-26)25(31)27-22-11-8-19(29(32)33)13-24(22)30/h2-13,15,30H,1H3,(H,27,31)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUQHTQBYXPHFK-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the sulfonyl group. The final steps involve the formation of the cyano group and the coupling with the hydroxy-nitrophenyl moiety under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific functional group targeted. For example, oxidation of the hydroxy group yields ketones, while reduction of the nitro group produces amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure. It may also serve as a probe in biochemical assays.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Structural Features

The compound’s key structural elements are compared to similar acrylamide derivatives (Table 1):

Table 1: Structural Comparison of Selected Acrylamide Derivatives

Compound Name Substituents (R1, R2, R3) Molecular Weight Key Functional Groups Reference
Target Compound R1: 2-hydroxy-4-nitrophenyl; R2: 1-(4-methylphenyl)sulfonylindol-3-yl ~493.5 g/mol Cyano, sulfonyl, nitro -
(E)-2-cyano-N-(2-hydroxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide R1: 2-hydroxyphenyl; R2: 5-(3-nitrophenyl)furan-2-yl ~405.4 g/mol Cyano, nitro, furan
(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide R1: 4-(2,3-dihydroindol-1-ylsulfonyl)phenyl; R2: phenyl 404.5 g/mol Sulfonyl, indole
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide R1: 3-ethoxyphenyl; R2: 5-(2-methyl-4-nitrophenyl)furan-2-yl ~447.4 g/mol Cyano, nitro, ethoxy
(2E)-2-cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(1H-indol-3-yl)prop-2-enamide (39a) R1: 3-cyano-cyclopenta[b]thiophen-2-yl; R2: indol-3-yl ~362.4 g/mol Cyano, thiophene, indole

Key Observations:

  • Sulfonylindol Moiety: The 1-(4-methylphenyl)sulfonylindol group distinguishes the target from compounds with simpler sulfonylphenyl () or furan-based R2 groups (). Sulfonyl groups improve solubility and stabilize protein-ligand interactions via hydrogen bonding .
  • Cyanogroup: Present in all compounds except , the cyano group contributes to planar geometry and π-π stacking with aromatic residues in enzymes.

Computational and Crystallographic Insights

  • Hydrogen Bonding: The target’s 2-hydroxy-4-nitrophenyl group can form intramolecular hydrogen bonds, stabilizing the (E)-configuration, as observed in similar systems .
  • Crystallography: Tools like SHELX () and ORTEP () enable structural validation, critical for understanding conformation-activity relationships.

Biological Activity

The compound (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

 E 2 cyano N 2 hydroxy 4 nitrophenyl 3 1 4 methylphenyl sulfonylindol 3 yl prop 2 enamide\text{ E 2 cyano N 2 hydroxy 4 nitrophenyl 3 1 4 methylphenyl sulfonylindol 3 yl prop 2 enamide}

Key Features

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 366.43 g/mol
  • Functional Groups :
    • Cyano group (-C≡N)
    • Hydroxy group (-OH)
    • Nitro group (-NO₂)
    • Sulfonamide group (-SO₂NH)

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of nitrophenyl compounds have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of related compounds on pancreatic cancer (PACA2) and lung carcinoma (A549) cell lines. The findings revealed:

  • Compounds exhibited IC₅₀ values ranging from 25.9 to 73.4 μM against PACA2.
  • Notably, some compounds outperformed doxorubicin, a standard chemotherapy drug, indicating potential for further development in cancer therapy .

The mechanism of action for compounds similar to this compound is hypothesized to involve:

  • Inhibition of DNA replication : Some derivatives target viral DNA replication processes, which may extend to cancer cell proliferation.
  • Induction of apoptosis : Compounds may trigger programmed cell death in malignant cells through various pathways.

Antiviral Activity

Research has also suggested that certain nitrophenyl derivatives possess antiviral properties. For example, analogues have been identified as potent inhibitors against human adenovirus (HAdV), with selectivity indexes exceeding 100 compared to lead compounds like niclosamide .

Antioxidant Activity

Antioxidant properties were assessed through DPPH scavenging assays, where several synthesized derivatives demonstrated significant activity. The highest antioxidant activity was noted at specific concentrations, suggesting potential applications in oxidative stress-related conditions .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC₅₀ (μM)Remarks
Compound 1PACA253.5Mild to strong activity
Compound 2PACA260.1Comparable to doxorubicin
Compound 3A54934.9More active than doxorubicin
Compound 4A54957.6Moderate activity

Table 2: Antioxidant Activity Results

CompoundDPPH Scavenging Activity (%) at 0.1 μg/mL
Ascorbic Acid>90%
Compound A85%
Compound B80%
Compound C75%

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